molecular formula C9H9NO2 B100136 3,5-Dimethoxybenzonitrile CAS No. 19179-31-8

3,5-Dimethoxybenzonitrile

Cat. No. B100136
CAS RN: 19179-31-8
M. Wt: 163.17 g/mol
InChI Key: NVTHWSJNXVDIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxybenzonitrile is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is characterized by the presence of two methoxy groups attached to a benzene ring which also contains a nitrile group. This structure has been analyzed through different spectroscopic and computational methods to understand its behavior and reactivity.

Synthesis Analysis

The synthesis of compounds related to 3,5-dimethoxybenzonitrile has been explored in several studies. For instance, a one-pot synthesis method has been developed for 3,5-dimethyl-4-hydroxybenzonitrile, which shares a similar core structure with 3,5-dimethoxybenzonitrile. This method involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in solvents like DMF, yielding the nitrile with high purity and yield . Additionally, the synthesis of 3,5-dinitrobenzonitrile has been achieved through a multi-step process starting from benzoic acid, which includes nitration, esterification, amination, and dehydration steps .

Molecular Structure Analysis

Quantum chemical calculations have been performed to determine the molecular geometry and vibrational wave numbers of compounds similar to 3,5-dimethoxybenzonitrile. For example, 3,4-dimethoxybenzonitrile (DMBN) has been studied using ab initio Hartree-Fock (HF) and density functional theory (DFT) calculations. The computed geometries and normal modes of vibrations were found to be in good agreement with experimental data .

Chemical Reactions Analysis

The photochemistry of 3,5-dimethoxybenzyl derivatives has been investigated, revealing the generation of isomeric triene compounds and providing insights into the solvolytic reactivity of these molecules. The study of these derivatives in alcohol solvents suggested SN1 reactivity with an early transition state . Moreover, the formation of by-products in reactions involving dimethoxybenzyl chloride and sodium cyanide has been reported, which helps in understanding the reactivity patterns of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethoxybenzonitrile derivatives have been characterized through various spectroscopic techniques. The electric dipole moment and the first hyperpolarizability of DMBN have been computed, indicating the occurrence of charge transfer within the molecule . The crystal structure of a co-crystal containing a compound with a similar dimethoxyphenyl group has been described, showing a buckled fused-ring system and a twisted dimethoxyphenyl substituent, which could influence the physical properties of these compounds .

Scientific Research Applications

Synthesis Processes

3,5-Dimethoxybenzonitrile is utilized as an important intermediate in the synthesis of various compounds. For instance, it plays a key role in the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone, an intermediate for preparing nabilone. The synthesis process involves cyanidation and Grignard reactions, yielding 3,5-Dimethoxybenzonitrile with an efficiency of 92.1% under specific conditions (X. Xin, 2012).

Pharmacological Research

In pharmacological studies, derivatives of 3,5-Dimethoxybenzonitrile, such as 25CN-NBOH, have been used as selective serotonin 2A receptor agonists. This compound is valuable in exploring 5-HT2AR signaling in various animal models due to its superior selectivity (Emil Märcher Rørsted, A. Jensen, J. Kristensen, 2021).

Structural and Vibrational Analysis

Studies involving 3,5-Dimethoxybenzonitrile also extend to the field of spectroscopy. Detailed analyses of its structure, vibrational frequencies, and electronic properties have been conducted using techniques like FTIR and Raman spectroscopy. These studies provide insights into the molecular interactions and properties of such compounds (V. Arjunan, L. Devi, P. Remya, S. Mohan, 2013).

Synthetic Methodologies

Efforts have been made to improve and scale up the synthesis of derivatives of 3,5-Dimethoxybenzonitrile, like 25CN-NBOH, to make them more accessible for scientific research. These improved methodologies are crucial for their extensive use in in vivo and in vitro studies (J. Kristensen, Emil Märcher-Rørsted, Jitka Nykodemová, 2021).

Chemical Kinetics and Mechanism

In chemical kinetics, 3,5-Dimethoxybenzonitrile-related compounds are studied for their reactivity and mechanisms in various reactions. For example, research on the kinetics and mechanism of 1,3-cycloaddition of substituted benzonitrile oxides provides valuable information on reaction pathways and product formation (P. Beltrame, C. Veglio, M. Simonetta, 1967).

In Vitro Anticancer Studies

Compounds related to 3,5-Dimethoxybenzonitrile, like nitrile-functionalized silver(I)–N-heterocyclic carbene complexes, have been synthesized and evaluated for their in vitro anticancer properties. These studies are crucial in exploring the therapeutic potentials of such compounds (H. Z. Zulikha, Rosenani A. Haque, Srinivasa Budagumpi, A. Majid, 2014).

Safety And Hazards

3,5-Dimethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTHWSJNXVDIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172710
Record name Benzonitrile, 3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxybenzonitrile

CAS RN

19179-31-8
Record name 3,5-Dimethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19179-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyanomethyl)-3,5-dimethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethoxybenzonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(CYANOMETHYL)-3,5-DIMETHOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OJ1LY7B4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethoxybenzonitrile
Reactant of Route 2
3,5-Dimethoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
3,5-Dimethoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
3,5-Dimethoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
3,5-Dimethoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
3,5-Dimethoxybenzonitrile

Citations

For This Compound
86
Citations
XW Cheng - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 63| Part 9| September 2007| Page o3797 https://doi.org/10.1107/S1600536807039256 …
Number of citations: 5 scripts.iucr.org
JP Ferris, FR Antonucci - Journal of the American Chemical …, 1972 - ACS Publications
Irradiationof 2-, 3-, and 4-cyanophenol and 2-and 4-aminobenzonitrilein 10-2 M NaOH gave 2-, 3-, and 4-hydroxybenzaldehyde and 2-and 4-aminobenzaldehyde in yields of 32, 67, 62, …
Number of citations: 12 pubs.acs.org
B Du, X Jiang, P Sun - The Journal of Organic Chemistry, 2013 - ACS Publications
A palladium-catalyzed ortho-halogenation (I, Br, Cl) of arylnitrile is described. The optimal reaction conditions were identified after examining various factors such as catalyst, additive, …
Number of citations: 140 pubs.acs.org
HL Haller, PS Schaffer - Journal of the American Chemical …, 1939 - ACS Publications
Potato starch has been hydrolyzed with a concentrated solution of hydrochloric acid at 0 in the presence of an excess of ethyl mercaptan. The resulting mercaptalated mixtures of …
Number of citations: 13 pubs.acs.org
S Faiz, M Yousaf, AF Zahoor, SAR Naqvi… - Synthetic …, 2017 - Taylor & Francis
Pauciflorol F and isopaucifloral F are very important polyphenolic natural products and exhibit a variety of biological activities such as antibiotic, anticancer, anti-HIV, antioxidant, …
Number of citations: 13 www.tandfonline.com
JP Ferris, FR Antonucci - Journal of the Chemical Society D: Chemical …, 1971 - pubs.rsc.org
The corresponding aldehydes are formed when 2-, 3-, and 4-cyanophenol are irradiated in 10-2M-NaOH (Table). 2 4-Cyanoaniline is reduced to 4-aminobenzaldehyde; however, 2-…
Number of citations: 2 pubs.rsc.org
A Saeed, Z Ashraf - Journal of chemical sciences, 2006 - Springer
A number of important aromatic carboxylic acids precursors, or intermediates in the syntheses of natural products, are converted into methyl esters and reduced to the corresponding …
Number of citations: 47 link.springer.com
J Żabiński, I Wolska, D Maciejewska - Journal of molecular structure, 2007 - Elsevier
The synthesis and structural studies in solid state of new 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)-3-oxapentane 1 and 1,5-bis(4-cyano-2,6-methoxyphenoxy)pentane 2 are presented. …
Number of citations: 12 www.sciencedirect.com
FI Wu, CF Shu - Journal of Polymer Science Part A: Polymer …, 2001 - Wiley Online Library
A new AB 2 monomer was synthesized for use in the preparation of a hyperbranched poly(aryl ether oxadiazole) with terminal phenol functionality. The AB 2 monomer contains two …
Number of citations: 13 onlinelibrary.wiley.com
W Yang, Y Cao, H Cheng, Q Sun… - Letters in Organic …, 2020 - ingentaconnect.com
In the chlorination of N-[2-aryl-1-(1-piperidinylcarbonyl)ethenyl]arenecarboxamides, it has been found that a derivative having two methoxy substituents on the arenecarbonyl ring …
Number of citations: 1 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.